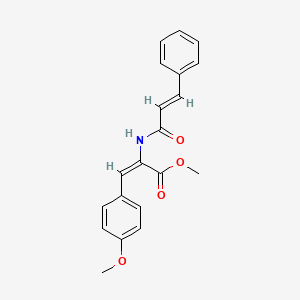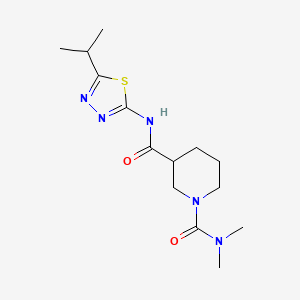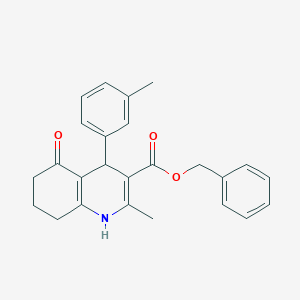
methyl 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylate, also known as MCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MCA is a member of the acrylate family and is composed of a cinnamoylamino group, a methoxyphenyl group, and a methyl ester group. In
Mechanism of Action
The mechanism of action of methyl 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylate is not fully understood, but studies have suggested that it may act as a modulator of the immune response and as an inhibitor of certain enzymes involved in cancer progression. This compound has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators, and to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells and reduce the production of inflammatory mediators. In vivo studies have shown that this compound can reduce the growth of tumors and improve the survival of animals with cancer. This compound has also been shown to have low toxicity and to be well-tolerated in animal studies.
Advantages and Limitations for Lab Experiments
One advantage of using methyl 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylate in lab experiments is its versatility. This compound can be used as a reagent in various reactions and can be incorporated into different types of molecules. Another advantage is its low toxicity and good tolerability, which make it a safe compound to work with. However, one limitation is its relatively high cost compared to other reagents. Another limitation is the lack of information on its long-term effects and potential side effects in humans.
Future Directions
There are several future directions for the study of methyl 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylate. One direction is the development of new synthetic routes to this compound that are more efficient and cost-effective. Another direction is the optimization of the structure of this compound to improve its potency and selectivity for specific targets. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its potential applications in other fields, such as nanotechnology and biotechnology.
Synthesis Methods
Methyl 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylate can be synthesized through a reaction between cinnamoyl chloride and 4-methoxyaniline, followed by a reaction with methyl acrylate. The reaction is carried out in the presence of a base catalyst, such as triethylamine, and a solvent, such as dichloromethane. The final product is obtained through a purification process, such as column chromatography.
Scientific Research Applications
Methyl 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been shown to have anti-inflammatory and anticancer properties. In material science, this compound has been used as a monomer in the synthesis of polymers with unique properties, such as high thermal stability and optical activity. In organic synthesis, this compound has been used as a reagent in various reactions, such as the Michael addition and the Horner-Wadsworth-Emmons reaction.
properties
IUPAC Name |
methyl (E)-3-(4-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-24-17-11-8-16(9-12-17)14-18(20(23)25-2)21-19(22)13-10-15-6-4-3-5-7-15/h3-14H,1-2H3,(H,21,22)/b13-10+,18-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPWRYKUQXMUGZ-BHTJOUODSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)OC)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C(=O)OC)/NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1H-benzimidazol-1-yl]ethanol](/img/structure/B5423636.png)
![3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5423640.png)
![(3-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetic acid](/img/structure/B5423644.png)



![[4-({[(3-fluorophenyl)amino]carbonyl}amino)phenyl]acetic acid](/img/structure/B5423687.png)
![4,4-difluoro-1-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine](/img/structure/B5423693.png)
![ethyl 2-(3-hydroxy-4-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5423695.png)
![methyl [5-(3-methoxy-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5423722.png)
![1-allyl-4-[(5-propyl-3-thienyl)carbonyl]piperazine](/img/structure/B5423736.png)
![2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-8-methoxyquinoline](/img/structure/B5423740.png)
![7-acetyl-2-(2-furyl)-4-(1,4-oxazepan-4-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5423746.png)
![4-tert-butyl-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5423748.png)